Unii-GH23A7L3EL Unii-GH23A7L3EL AMG-222, also known as ALS-2-0426, ALS-20426, is a DPP-4 inhibitor potentially for the treatment of type 2 diabetes.
Brand Name: Vulcanchem
CAS No.: 913978-37-7
VCID: VC0518410
InChI: InChI=1S/C32H39N9O3/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38)/t20-,25-/m0/s1
SMILES: CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N
Molecular Formula: C32H39N9O3
Molecular Weight: 597.7 g/mol

Unii-GH23A7L3EL

CAS No.: 913978-37-7

Inhibitors

VCID: VC0518410

Molecular Formula: C32H39N9O3

Molecular Weight: 597.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Unii-GH23A7L3EL - 913978-37-7

CAS No. 913978-37-7
Product Name Unii-GH23A7L3EL
Molecular Formula C32H39N9O3
Molecular Weight 597.7 g/mol
IUPAC Name 2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,6-N,13-N,13-N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide
Standard InChI InChI=1S/C32H39N9O3/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38)/t20-,25-/m0/s1
Standard InChIKey NVSWJKWHLUTHLP-CPJSRVTESA-N
Isomeric SMILES C[C@@H](CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCC[C@H]5C#N
SMILES CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N
Canonical SMILES CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N
Appearance Solid powder
Description AMG-222, also known as ALS-2-0426, ALS-20426, is a DPP-4 inhibitor potentially for the treatment of type 2 diabetes.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-2,8-dicarboxylic acid bisdimethylamide
ALS 2-0426
ALS-2-0426
AMG 222
AMG-222
AMG222
S 44497
S-44497
S44497
Reference 1: Kiang YH, Cheung E, Stephens PW, Nagapudi K. Structural studies of a non-stoichiometric channel hydrate using high resolution X-ray powder diffraction, solid-state nuclear magnetic resonance, and moisture sorption methods. J Pharm Sci. 2014 Sep;103(9):2809-18. doi: 10.1002/jps.23873. Epub 2014 Jan 27. PubMed PMID: 24470123.
2: Kiang YH, Nagapudi K, Liu J, Staples RJ, Jona J. Crystal structure study and investigation of solid-state cyclization for AMG 222, a channel hydrate. Int J Pharm. 2013 Jan 30;441(1-2):299-306. doi: 10.1016/j.ijpharm.2012.11.029. Epub 2012 Nov 23. PubMed PMID: 23182974.
3: Greene RJ, Tu H, Gibbs JP, Greg Slatter J. Target-mediated metabolism and target-mediated drug disposition of the DPPIV inhibitor AMG 222. Xenobiotica. 2011 Nov;41(11):945-57. doi: 10.3109/00498254.2011.597455. Epub 2011 Aug 25. PubMed PMID: 21867423.
PubChem Compound 11977989
Last Modified Nov 11 2021
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